molecular formula C20H35N5O8 B12549301 L-Threonyl-L-prolyl-L-serylglycyl-L-leucine CAS No. 666829-07-8

L-Threonyl-L-prolyl-L-serylglycyl-L-leucine

Cat. No.: B12549301
CAS No.: 666829-07-8
M. Wt: 473.5 g/mol
InChI Key: HKUVMMCPGFLQQL-BLDNINTCSA-N
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Description

L-Threonyl-L-prolyl-L-serylglycyl-L-leucine: is a peptide composed of five amino acids: L-threonine, L-proline, L-serine, glycine, and L-leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Properties

CAS No.

666829-07-8

Molecular Formula

C20H35N5O8

Molecular Weight

473.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C20H35N5O8/c1-10(2)7-12(20(32)33)23-15(28)8-22-17(29)13(9-26)24-18(30)14-5-4-6-25(14)19(31)16(21)11(3)27/h10-14,16,26-27H,4-9,21H2,1-3H3,(H,22,29)(H,23,28)(H,24,30)(H,32,33)/t11-,12+,13+,14+,16+/m1/s1

InChI Key

HKUVMMCPGFLQQL-BLDNINTCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Threonyl-L-prolyl-L-serylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Threonyl-L-prolyl-L-serylglycyl-L-leucine does not contain these amino acids.

    Reduction: Disulfide bonds in peptides can be reduced using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid residues in peptides can be substituted through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Chemistry: L-Threonyl-L-prolyl-L-serylglycyl-L-leucine can be used as a model peptide in studies of peptide synthesis, structure, and function. It can also serve as a substrate in enzymatic assays to study protease activity.

Biology: In biological research, this peptide can be used to investigate protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms.

Medicine: Peptides like this compound have potential therapeutic applications, including as drug delivery agents, antimicrobial agents, and in cancer therapy.

Industry: In the industrial sector, peptides are used in the development of cosmetics, nutraceuticals, and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of L-Threonyl-L-prolyl-L-serylglycyl-L-leucine depends on its specific biological activity, which can vary based on its sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

  • L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
  • L-Seryl-L-prolyl-L-seryl-L-threonyl-L-seryl-N5-(diaminomethylene)-L-ornithyl-L-threonyl-L-prolyl-L-leucyl-L-leucine
  • L-Prolyl-L-serylglycyl-L-threonyl-L-serine

Uniqueness: L-Threonyl-L-prolyl-L-serylglycyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophilic (L-threonine, L-serine) and hydrophobic (L-proline, L-leucine) residues can influence its solubility, stability, and interactions with other molecules.

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